molecular formula C12H12BrN B1517441 4-Bromo-2,6,8-trimethylquinoline CAS No. 1070879-60-5

4-Bromo-2,6,8-trimethylquinoline

Cat. No.: B1517441
CAS No.: 1070879-60-5
M. Wt: 250.13 g/mol
InChI Key: ZLLFZRRHKAPRNV-UHFFFAOYSA-N
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Description

4-Bromo-2,6,8-trimethylquinoline is a type of halogenated heterocycle . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives like this compound often involves the use of β-diketone substrates . The Combes quinoline synthesis, for example, uses a β-diketone substrate and anilines to form substituted quinolines .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction mechanism of quinoline synthesis involves three major steps: the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism, which causes a molecule of water to leave .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C12H12BrN , and its molecular weight is 250.13 .

Scientific Research Applications

Selective Synthesis of Quinoline Derivatives

4-Bromo-2,6,8-trimethylquinoline is instrumental in the selective synthesis of quinoline derivatives, a process crucial for creating compounds with varied biological activities. Şahin et al. (2008) demonstrated its role in efficient, one-pot synthesis methods, yielding high-value bromoquinolines and other derivatives through bromination reactions and lithium–halogen exchange reactions. This synthetic versatility is pivotal in medicinal chemistry, facilitating the creation of diverse molecular architectures (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Inhibitor Development for Epidermal Growth Factor Receptor

This compound derivatives have shown significant promise as inhibitors for the epidermal growth factor receptor (EGFR), a critical target in cancer treatment. Bridges et al. (1996) explored the structure-activity relationship of these derivatives, revealing their potent inhibitory effects on EGFR's tyrosine kinase activity. This research underscores the potential of this compound in developing new therapeutic agents for cancer treatment (Bridges, Zhou, Cody, Rewcastle, McMichael, Showalter, Fry, Kraker, & Denny, 1996).

Photochemistry and Photolabile Protecting Groups

The compound's derivatives, such as brominated hydroxyquinolines, are pivotal in photochemistry, serving as photolabile protecting groups. Fedoryak and Dore (2002) highlighted the use of these derivatives in developing new photolabile protecting groups with improved properties over existing ones, indicating their significance in photochemical studies and potential applications in controlled drug delivery and release (Fedoryak & Dore, 2002).

Applications in Organic Synthesis and Ligand Development

This compound is also a key player in organic synthesis, aiding in the development of ligands for protein domains like Src homology 3. Smith, Jones, Booker, and Pyke (2008) demonstrated its utility in the synthesis of novel quinoline derivatives with enhanced binding affinity, contributing to our understanding of protein-protein interactions and the development of therapeutic agents (Smith, Jones, Booker, & Pyke, 2008).

Safety and Hazards

The safety information available indicates that 4-Bromo-2,6,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The precautionary statements include P301 + P310 .

Properties

IUPAC Name

4-bromo-2,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLFZRRHKAPRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653709
Record name 4-Bromo-2,6,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-60-5
Record name Quinoline, 4-bromo-2,6,8-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-60-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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